Betamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Betamide is a topical emollient used primarily to treat or prevent dry, rough, scaly, itchy skin and minor skin irritations. It is commonly found in various forms such as creams, ointments, lotions, gels, and sprays. This compound works by forming an oily layer on the top of the skin that traps water, thereby moisturizing and softening the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amides, including Betamide, often involves the reaction of carboxylic acids with amines. One common method is the dehydrative condensation of carboxylic acids with amines, which can be catalyzed by organoboron compounds. This method is environmentally friendly, producing water as the only byproduct .

Industrial Production Methods: In industrial settings, this compound can be produced through electrosynthesis, which involves the electrochemical generation of amidyl radicals. This method is sustainable and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Betamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products:

Oxidation: Produces oxides and other oxidized derivatives.

Reduction: Produces amines and other reduced forms.

Substitution: Produces substituted amides with various functional groups.

Scientific Research Applications

Betamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of amide synthesis and reactions.

Biology: Investigated for its role in skin hydration and barrier function.

Medicine: Used in the treatment of skin conditions such as eczema, psoriasis, and dermatitis

Industry: Employed in the formulation of skincare products and as a component in various industrial processes.

Mechanism of Action

Betamide exerts its effects by forming an oily layer on the skin’s surface, which traps water and prevents moisture loss. This action helps to soften and hydrate the skin, reducing dryness and irritation. The molecular targets include the skin’s outer layer, where this compound interacts with keratin to enhance moisture retention .

Comparison with Similar Compounds

Ammonium Lactate: Used for similar purposes in treating dry skin conditions.

Urea: Another common emollient with similar moisturizing properties.

Petrolatum: Often used in skincare products for its occlusive properties.

Uniqueness: Betamide is unique in its combination of moisturizing and protective properties, making it highly effective in treating a variety of skin conditions. Its ability to form a stable, oily layer on the skin sets it apart from other emollients, providing long-lasting hydration and protection .

Properties

CAS No. |

27956-88-3 |

|---|---|

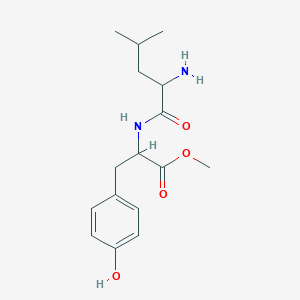

Molecular Formula |

C5H13N2O4PS |

Molecular Weight |

228.21 g/mol |

IUPAC Name |

2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid |

InChI |

InChI=1S/C5H13N2O4PS/c6-5(8)1-2-7-3-4-13-12(9,10)11/h7H,1-4H2,(H2,6,8)(H2,9,10,11) |

InChI Key |

MQAISPIJGUNNSJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCSP(=O)(O)O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)

![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)